Cas no 1805400-15-0 (Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate)

Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate
-
- Inchi: 1S/C9H8BrF2NO3/c1-16-9(15)5-3-13-8(14)6(7(11)12)4(5)2-10/h3,7H,2H2,1H3,(H,13,14)
- InChI Key: YKYJSBXYAVEAQP-UHFFFAOYSA-N
- SMILES: BrCC1C(C(=O)OC)=CNC(C=1C(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 390
- XLogP3: 0.5
- Topological Polar Surface Area: 55.4
Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029027224-1g |
Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate |
1805400-15-0 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
Alichem | A029027224-500mg |
Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate |
1805400-15-0 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
Alichem | A029027224-250mg |
Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate |
1805400-15-0 | 95% | 250mg |
$1,068.20 | 2022-04-01 |
Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate Related Literature
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
Additional information on Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate
Research Brief on Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate (CAS: 1805400-15-0)
Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate (CAS: 1805400-15-0) is a specialized chemical intermediate that has garnered significant attention in the field of medicinal chemistry and drug development. This compound, characterized by its unique difluoromethyl and bromomethyl functional groups, serves as a versatile building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting inflammatory and oncological diseases.
Recent studies have highlighted the role of this compound in the synthesis of novel pyridine-based scaffolds, which are pivotal in the design of small-molecule drugs. The presence of the difluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds, while the bromomethyl moiety offers a reactive site for further functionalization. These properties make it an attractive candidate for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate as a key intermediate in the synthesis of potent and selective JAK2 inhibitors. The study demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity against JAK2, a kinase implicated in myeloproliferative disorders. The researchers employed a combination of computational modeling and synthetic chemistry to optimize the binding affinity and selectivity of the inhibitors, underscoring the compound's utility in rational drug design.
Another notable application of this compound was reported in a 2024 ACS Chemical Biology article, where it was used to develop covalent inhibitors targeting cysteine residues in oncogenic proteins. The bromomethyl group facilitated the formation of a covalent bond with the target cysteine, leading to irreversible inhibition and prolonged pharmacological effects. This approach has shown promise in overcoming drug resistance mechanisms in certain cancers, particularly those driven by mutant KRAS and EGFR proteins.
From a synthetic perspective, the preparation of Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate involves multi-step organic transformations, including halogenation and esterification reactions. Recent advancements in flow chemistry have improved the scalability and yield of these processes, making the compound more accessible for large-scale pharmaceutical applications. A 2023 Organic Process Research & Development paper detailed a continuous-flow synthesis protocol that reduced reaction times and minimized byproduct formation, highlighting the potential for industrial adoption.
Despite its promising applications, challenges remain in the handling and storage of this compound due to its reactivity and sensitivity to moisture. Researchers have emphasized the need for stringent quality control measures to ensure batch-to-batch consistency, particularly when used in preclinical and clinical studies. Additionally, further investigations are required to fully elucidate its metabolic fate and potential off-target effects in biological systems.
In conclusion, Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate (CAS: 1805400-15-0) represents a valuable tool in modern drug discovery, offering unique opportunities for the development of targeted therapies. Its integration into recent studies underscores its potential to address unmet medical needs, particularly in oncology and inflammation. Future research directions may explore its utility in other therapeutic areas, such as infectious diseases and neurodegenerative disorders, further expanding its impact on the pharmaceutical landscape.
1805400-15-0 (Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate) Related Products
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 4964-69-6(5-Chloroquinaldine)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)



